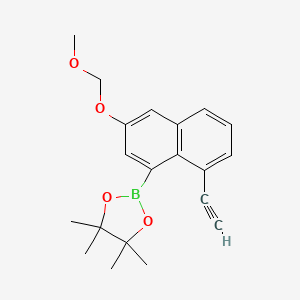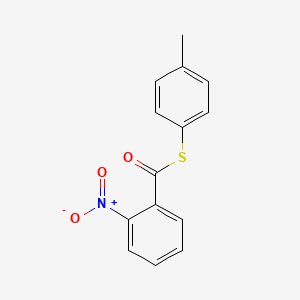
1,1-Di-p-tolyldodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a member of the 1,1-diaryl series, characterized by two aryl groups attached to a central carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di-p-tolyldodecane typically involves the reaction of p-tolylmagnesium bromide with dodecanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows: [ \text{C}7\text{H}7\text{MgBr} + \text{C}{12}\text{H}{24}\text{O} \rightarrow \text{C}{26}\text{H}{38} + \text{MgBrOH} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1,1-Di-p-tolyldodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other functional groups into the aromatic rings.
科学研究应用
1,1-Di-p-tolyldodecane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-Di-p-tolyldodecane involves its interaction with molecular targets through its aryl groups. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors.
相似化合物的比较
Similar Compounds
1,1-Diphenylethane: Similar structure but with ethane as the central carbon chain.
1,1-Diphenylmethane: Similar structure with methane as the central carbon chain.
1,1-Di(4-methylphenyl)ethane: Similar structure with ethane and methyl groups.
Uniqueness
1,1-Di-p-tolyldodecane is unique due to its longer carbon chain (dodecane) and the presence of p-tolyl groups, which can influence its physical and chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .
属性
CAS 编号 |
55268-62-7 |
|---|---|
分子式 |
C26H38 |
分子量 |
350.6 g/mol |
IUPAC 名称 |
1-methyl-4-[1-(4-methylphenyl)dodecyl]benzene |
InChI |
InChI=1S/C26H38/c1-4-5-6-7-8-9-10-11-12-13-26(24-18-14-22(2)15-19-24)25-20-16-23(3)17-21-25/h14-21,26H,4-13H2,1-3H3 |
InChI 键 |
DLFGXQMVWJJEOW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate](/img/structure/B13941804.png)


![3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13941819.png)





![4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B13941868.png)
